Equivalent Inhibition of Wild-Type Smo and Oncogenic SmoM2 Mutant
SMANT hydrochloride inhibits both wild-type Smoothened (Smo) and the oncogenic, ligand-independent SmoM2 mutant with equivalent efficacy, whereas other Smo antagonists like DY131 show impaired activity against SmoM2 [1][2]. This equivalent inhibition is observed at concentrations that block Smo ciliary accumulation, with SMANT maintaining potency against SmoM2-expressing cells at 30 μM [2]. In contrast, the Smo-binding site competitor DY131 exhibits reduced efficacy against the SmoM2 mutant, indicating that SMANT's distinct binding site confers a functional advantage against this clinically relevant oncogenic variant [1].
| Evidence Dimension | Inhibition of SmoM2 oncogenic mutant relative to wild-type Smo |
|---|---|
| Target Compound Data | SMANT: Inhibits SmoM2 and wild-type Smo with similar efficacy; active against SmoM2 at 30 μM in ciliary accumulation assays. |
| Comparator Or Baseline | DY131: Shows impaired inhibition of SmoM2 compared to wild-type Smo. |
| Quantified Difference | SMANT maintains equivalent activity; DY131 shows reduced activity against SmoM2 (quantitative fold-change not explicitly reported in available data, but described as 'impaired'). |
| Conditions | NIH/3T3 cells expressing Smo::EGFP or SmoM2::EGFP; ciliary accumulation assay. |
Why This Matters
For researchers modeling Hh pathway-driven cancers with Smo mutations, SMANT provides a consistent inhibitory profile that is not compromised by the presence of the SmoM2 oncogenic variant.
- [1] Wang Y, Arvanites AC, Davidow L, et al. Selective identification of hedgehog pathway antagonists by direct analysis of smoothened ciliary translocation. ACS Chem Biol. 2012;7(6):1040-1048. View Source
- [2] Figure 4d-e from Wang et al., ACS Chem Biol. 2012;7(6):1040-1048. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC3905677/figure/F4/ View Source
